7-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex heterocyclic compound belonging to the thiazolopyridine family. Thiazolopyridines are known for their diverse pharmacological and biological activities, including antifungal, antibacterial, and anticancer properties .
Preparation Methods
The synthesis of 7-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE can be achieved through multicomponent reactions. These reactions involve the use of various starting materials such as fluorenone, cyanoacetohydrazide, aromatic aldehydes, and cysteamine hydrochloride . The reaction conditions typically include the formation of N,S-acetals, Knoevenagel condensation, Michael addition, tautomerization, and N-cyclization . Industrial production methods may involve optimizing these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at positions susceptible to nucleophilic attack.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It exhibits significant biological activities, including antibacterial and antifungal properties.
Industry: It can be used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to its biological effects. For example, it could act as an inhibitor of cyclin-dependent kinases, which are involved in cell cycle regulation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other thiazolopyridines and thiazoles, such as:
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Thiazolo[2,3-b]dihydropyrimidinones: These compounds have been studied for their anti-inflammatory and antimicrobial activities.
Compared to these similar compounds, 7-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE may offer unique advantages in terms of its specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H22N2O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
7-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C23H22N2O4S/c1-14-4-6-15(7-5-14)23(27)13-30-22-19(12-24)17(11-21(26)25(22)23)18-10-16(28-2)8-9-20(18)29-3/h4-10,17,27H,11,13H2,1-3H3 |
InChI Key |
DDPVNYXVKAMKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=C(C=CC(=C4)OC)OC)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.